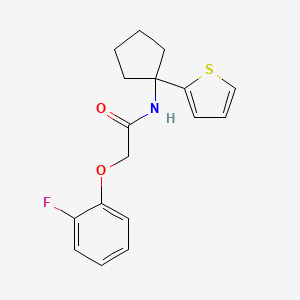

2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-(1-thiophen-2-ylcyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-13-6-1-2-7-14(13)21-12-16(20)19-17(9-3-4-10-17)15-8-5-11-22-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOBRIDJEFUWJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of 2-Fluorophenol

2-Fluorophenol undergoes Williamson ether synthesis with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-(2-fluorophenoxy)acetate. Subsequent hydrolysis with aqueous NaOH produces 2-(2-fluorophenoxy)acetic acid.

Reaction Conditions :

Spectroscopic Validation

- FT-IR : Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid).

- ¹H NMR (CDCl₃) : δ 4.65 (s, 2H, OCH₂CO), 6.90–7.20 (m, 4H, aromatic).

Synthesis of 1-(Thiophen-2-yl)Cyclopentyl)Methylamine

Cyclopentyl-Thiophene Moiety Formation

Friedel-Crafts alkylation of thiophene with cyclopentyl bromide in the presence of AlCl₃ yields 1-(thiophen-2-yl)cyclopentane.

Aminomethylation

The cyclopentane-thiophene derivative is treated with N-bromosuccinimide (NBS) to introduce a bromomethyl group, followed by Gabriel synthesis using phthalimide and subsequent hydrazinolysis to produce the primary amine.

Reaction Conditions :

Amide Bond Formation: Coupling Strategies

Acyl Chloride Activation

2-(2-Fluorophenoxy)acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux:

$$ \text{2-(2-Fluorophenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(2-Fluorophenoxy)acetyl chloride} + \text{SO}2 + \text{HCl} $$

Conditions :

Nucleophilic Acylation

The acyl chloride reacts with 1-(thiophen-2-yl)cyclopentyl)methylamine in the presence of triethylamine (Et₃N) as a base:

$$ \text{2-(2-Fluorophenoxy)acetyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl} $$

Optimized Conditions :

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent.

Analytical Data

Comparative Analysis of Synthetic Routes

Alternative Approaches

- Direct Coupling via Carbodiimide : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM yields comparable results (~65%) but requires stringent moisture control.

- Microwave-Assisted Synthesis : Reduces reaction time from 15 hours to 30 minutes, though yields remain similar (70%).

Challenges and Optimization Opportunities

Análisis De Reacciones Químicas

Types of Reactions

2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through halogen bonding, while the thiophenyl and cyclopentyl moieties contribute to the overall molecular stability and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Thiophene-Containing Acetamides

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Features dual thiophene rings, enhancing π-π stacking and metabolic stability. Synthesized via acylation of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives.

- N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide (): Substitutes fluorophenoxy with a sulfamoylphenyl group, enhancing hydrogen-bonding capacity. Molecular weight (C₁₂H₁₂N₂O₃S₂ = 296.36 g/mol) is lower than the target compound, likely due to the absence of the cyclopentyl group. The sulfamoyl moiety may improve solubility but reduce lipophilicity .

Fluorinated Aromatic Systems

- 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (): Replaces fluorine with chlorine and introduces a formyl group. Higher molecular weight (324.16 g/mol vs. ~335–350 g/mol estimated for the target compound) due to additional chlorine atoms .

Cyclopentyl-Substituted Acetamides

- N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (): Contains a cyclopentyl group linked to a thiazole ring instead of thiophene. Demonstrates MAO-B inhibitory activity (IC₅₀ = 0.38 µM), highlighting the role of the cyclopentyl group in enhancing CNS penetration. The target compound’s thiophene ring may offer similar advantages in bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Features | Hydrogen Bonding | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | ~335–350 | Fluorophenoxy, thiophene-cyclopentyl | Moderate (NH, O) | 3.2–3.8 |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 248.32 | Dual thiophene, cyano group | Low | 2.5 |

| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 286.16 | Dichlorophenyl, thiazole | High (N–H⋯N) | 3.5 |

| N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide | 296.36 | Sulfamoyl, thiophene | High (SO₂NH₂) | 1.8 |

- The target compound’s fluorophenoxy group increases lipophilicity (higher LogP) compared to sulfamoyl derivatives, favoring blood-brain barrier penetration. The cyclopentyl-thiophene system may improve metabolic stability over simpler aryl groups .

Actividad Biológica

2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorinated phenoxy group with a thiophene moiety and a cyclopentyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 377.47 g/mol. The structural components include:

- Fluorophenoxy Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Thiophene Ring : Known for its role in various biological activities, potentially contributing to anticancer and antimicrobial effects.

- Cyclopentyl Moiety : Adds steric bulk, which can influence the compound's interaction with receptors or enzymes.

The mechanism of action for this compound is hypothesized to involve interactions with specific enzymes or receptors. The fluorophenoxy group may facilitate binding through hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions could modulate the activity of target proteins, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenylacetamides have shown potent cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Imatinib | PC3 | 40 | Reference drug |

| Compound A | PC3 | 52 | Nitro moiety |

| Compound B | MCF-7 | 80 | Methoxy moiety |

These findings suggest that the structural features of this compound could similarly enhance its anticancer activity.

Enzyme Inhibition

The incorporation of a fluorine atom on the phenyl ring has been shown to significantly increase the potency and selectivity of enzyme inhibitors. For example, studies on related compounds revealed that fluoro-substituted phenylacetamides exhibited strong inhibition against α-l-fucosidases, with IC50 values as low as 0.0079 μM for human lysosomal enzymes . This suggests that this compound could also act as a potent inhibitor for specific enzymes, making it a candidate for further investigation in drug development.

Case Studies

- Anticancer Screening : A study evaluated several phenylacetamide derivatives against multiple cancer cell lines, demonstrating that modifications to the structure can lead to varying degrees of cytotoxicity. Compounds with nitro groups showed enhanced activity compared to those with methoxy groups .

- Enzyme Inhibition Studies : Research on N-phenylacetamide derivatives highlighted the importance of fluorination in increasing inhibitory potency against α-l-fucosidases, suggesting that similar modifications in our compound could yield promising results in enzyme-targeted therapies .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, starting with cyclopentyl and thiophen-2-yl precursors. Key steps include coupling the fluorophenoxyacetamide moiety using carbodiimides (e.g., TBTU) for amide bond formation. Optimization requires temperature control (e.g., 0–5°C during reagent addition), solvent selection (polar aprotic solvents like DCM), and catalysts. Reaction progress is monitored via thin-layer chromatography (TLC), with purification via column chromatography or preparative HPLC to ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms the presence of fluorophenoxy, thiophene, and cyclopentyl groups by identifying unique proton environments and carbon shifts. Infrared (IR) spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides definitive structural elucidation when crystallizable .

Q. What are the key considerations when designing in vitro experiments to evaluate this compound's neuroprotective effects?

Use primary neuronal cultures or validated cell lines (e.g., SH-SY5Y) with oxidative stress inducers (H₂O₂, rotenone). Include positive controls (e.g., memantine), measure viability via MTT/LDH assays at multiple timepoints (24–72 h), and assess apoptosis markers (e.g., caspase-3 activation). Ensure compound solubility in assay media via DMSO vehicles (<0.1% final concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols using isogenic cell lines, orthogonal assays (e.g., fluorescence-based vs. colorimetric), and rigorous controls for compound stability (HPLC purity checks post-assay) are critical. Meta-analysis of dose-response curves and publication of negative results enhance reproducibility .

Q. What computational strategies can predict the binding interactions between this compound and potential neurological targets?

Molecular docking against crystal structures of NMDA receptors or serotonin transporters (PDB IDs) identifies putative binding pockets. Molecular dynamics (MD) simulations (100+ ns) assess complex stability, while quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., fluorine position) with predicted IC₅₀ values. Free energy calculations (MM/PBSA) quantify binding affinities .

Q. How can the cyclopentyl-thiophene moiety be optimized to enhance blood-brain barrier (BBB) penetration while maintaining target affinity?

Introduce hydrophilic substituents (e.g., hydroxyl groups) on the cyclopentyl ring to improve logP without disrupting thiophene π-stacking. Parallel synthesis of analogs with varied ring sizes (cyclopentyl vs. cyclohexyl), coupled with PAMPA-BBB assays, identifies optimal permeability. Surface plasmon resonance (SPR) quantifies KD shifts relative to structural modifications .

Q. What orthogonal purification methods are recommended when traditional column chromatography fails to resolve synthetic byproducts?

Preparative HPLC with C18 columns (5 µm, 250 × 21.2 mm) using gradient elution (ACN/water + 0.1% TFA) resolves polar impurities. For diastereomeric byproducts, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve separation. Countercurrent chromatography (hexane/ethyl acetate/methanol/water 5:5:5:5) offers alternative resolution .

Q. What stability challenges are associated with this compound during long-term storage, and how can they be mitigated?

Hydrolysis of the acetamide group under humid conditions and photodegradation of the thiophene ring are primary concerns. Store lyophilized samples at –20°C in amber vials with desiccants. Periodic HPLC-UV analysis (every 6 months) monitors degradation; reformulation with cyclodextrin complexes improves aqueous stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.